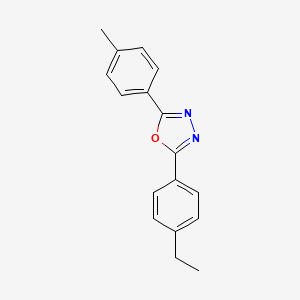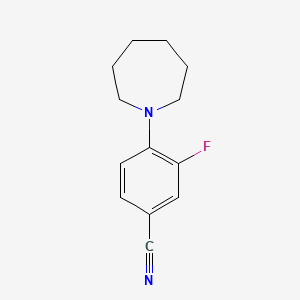![molecular formula C20H18O4 B5777074 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)
2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one, also known as flavokawain B, is a naturally occurring chalcone found in the roots of the kava plant (Piper methysticum). Flavokawain B has been studied extensively for its potential use as a therapeutic agent due to its various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B is complex and involves multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. Flavokawain B also targets various signaling pathways, including the PI3K/Akt and NF-κB pathways, to inhibit the growth and metastasis of cancer cells. Additionally, 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B inhibits the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Flavokawain B has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-microbial properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines and chemokines. Flavokawain B also inhibits the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Flavokawain B also has a broad range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B include:
1. Development of novel 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B analogs with improved pharmacokinetic properties and higher potency.
2. Investigation of the synergistic effects of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B with other anti-cancer agents.
3. Evaluation of the safety and efficacy of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B in clinical trials.
4. Study of the mechanism of action of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B in various diseases, including cancer, inflammation, and infection.
Conclusion
In conclusion, 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B is a natural chalcone with various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Flavokawain B has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent. Further research is needed to determine the safety and efficacy of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B in clinical trials and to study its mechanism of action in various diseases.
合成法
Flavokawain B can be synthesized from the root extract of the kava plant using various methods, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC). The purity and yield of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B can be optimized by adjusting the solvent system and column conditions.
科学的研究の応用
Flavokawain B has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. Flavokawain B also inhibits the growth and metastasis of cancer cells by targeting various signaling pathways, including the PI3K/Akt and NF-κB pathways.
Flavokawain B has also been studied for its anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
特性
IUPAC Name |
2-methyl-7-(2-methylprop-2-enoxy)-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-22-16-9-10-17-18(11-16)23-14(3)20(19(17)21)24-15-7-5-4-6-8-15/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSNMLUQSXAFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)
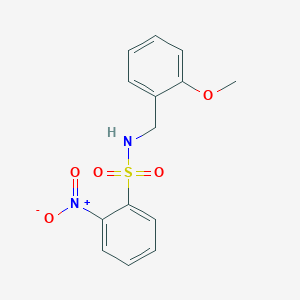
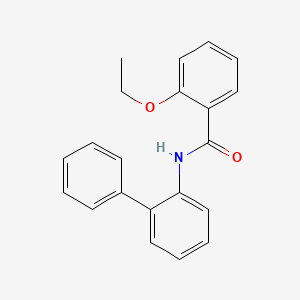
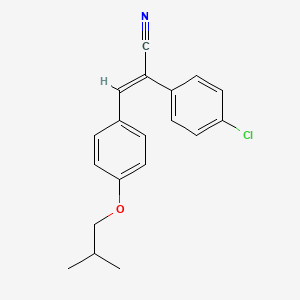
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)
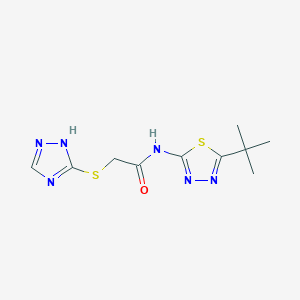
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)
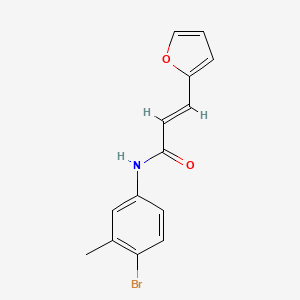
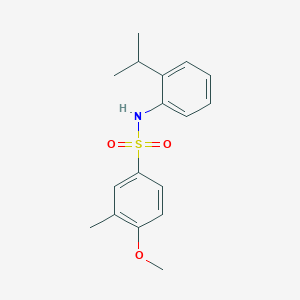
![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
